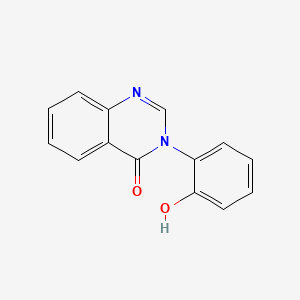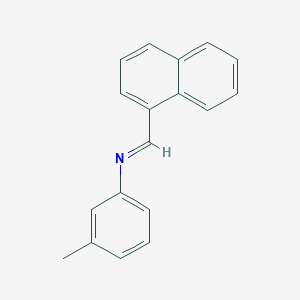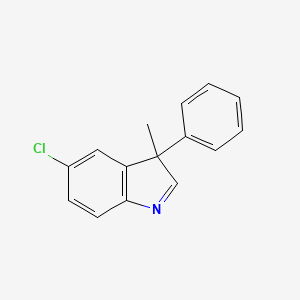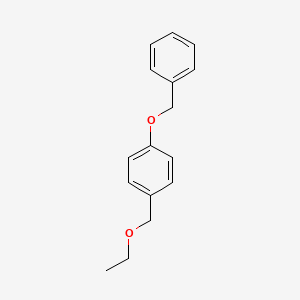
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one typically involves the nitration of 3-methylindazole followed by acylation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This is followed by the acylation of the indazole derivative with butanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)butan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butanoic acid.
Applications De Recherche Scientifique
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, possibly through redox reactions or interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1H-indazol-1-yl)butan-1-one: Lacks the nitro group, which may result in different biological activities.
1-(6-Nitro-1H-indazol-1-yl)butan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
62235-20-5 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-(3-methyl-6-nitroindazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H13N3O3/c1-3-4-12(16)14-11-7-9(15(17)18)5-6-10(11)8(2)13-14/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FYRKTJGVFJOWGH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)







